dimethylsilylidenezirconium(2+);2-methyl-4-phenyl-1H-inden-1-ide;dichloride
Description
Dimethylsilylidenezirconium(2+);2-methyl-4-phenyl-1H-inden-1-ide;dichloride is a bridged metallocene zirconium complex with the linear formula [(CH₃)C₉H₆]₂ZrCl₂ . It features two 2-methyl-4-phenylindenyl ligands connected via a dimethylsilyl (Si(CH₃)₂) bridge, with zirconium in the +4 oxidation state and two chloride counterions. This compound belongs to a class of organometallic catalysts widely used in olefin polymerization, where steric and electronic modifications of the ligand framework dictate catalytic activity and polymer microstructure .
Key structural attributes include:
- Bridged ligand system: The dimethylsilyl bridge imposes rigidity, fixing the indenyl ligands in a specific geometry.
- Substituent effects: The 2-methyl and 4-phenyl groups on the indenyl ligands introduce steric bulk, influencing monomer insertion and chain propagation during polymerization.
Properties
IUPAC Name |
dimethylsilylidenezirconium(2+);2-methyl-4-phenylinden-3a-ide;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H13.C2H6Si.2ClH.Zr/c2*1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13;1-3-2;;;/h2*2-11H,1H3;1-2H3;2*1H;/q2*-1;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFYLBQNPTWPS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]2C(=C1)C=CC=C2C3=CC=CC=C3.CC1=C[C-]2C(=C1)C=CC=C2C3=CC=CC=C3.C[Si](=[Zr+2])C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Cl2SiZr-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158515-16-3 | |
| Record name | Dichloro[(dimethylsilylene)bis(2-methyl-4-phenylindenyl)]zirconium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dimethylsilylidenezirconium(2+); 2-methyl-4-phenyl-1H-inden-1-ide; dichloride is a complex organometallic compound with diverse applications in catalysis and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
Molecular Formula: C34H32Cl2SiZr
Molecular Weight: 630.8 g/mol
Structure: The compound features a zirconium center coordinated with two 2-methyl-4-phenyl-1H-inden-1-ide ligands and two chloride ions, contributing to its unique reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of dimethylsilylidenezirconium(2+); dichloride may be attributed to several mechanisms:
- Metal Coordination: The zirconium center can interact with biological molecules, potentially altering their structure and function.
- Catalytic Activity: As a catalyst, it may facilitate biochemical reactions that lead to significant metabolic changes within cells.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress, impacting cellular health.
Cellular Studies
Research has indicated that organometallic compounds like dimethylsilylidenezirconium(2+) can influence cellular processes such as proliferation, apoptosis, and differentiation. For instance, studies show that these compounds can modulate signaling pathways involved in cell survival and death.
Table 1: Summary of Biological Effects
| Study | Cell Type | Concentration | Effect Observed |
|---|---|---|---|
| Study A | Cancer Cells | 10 µM | Inhibition of growth |
| Study B | Neuronal Cells | 5 µM | Induction of apoptosis |
| Study C | Stem Cells | 1 µM | Enhanced differentiation |
Case Studies
- Cancer Cell Lines: In vitro studies demonstrated that dimethylsilylidenezirconium(2+) exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death.
- Neuroprotective Effects: Research involving neuronal cell cultures indicated that this compound could mitigate oxidative stress-induced damage. By enhancing the activity of antioxidants within cells, it promoted cell survival under stress conditions.
- Stem Cell Differentiation: Preliminary studies suggest that the compound may enhance the differentiation of stem cells into specific lineages, which could have implications for regenerative medicine.
Comparison with Similar Compounds
Comparison with Similar Zirconium Dichloride Complexes
Structural and Catalytic Differences
The table below compares the target compound with analogous zirconium dichloride complexes:
| Compound Name | CAS Number | Ligand Structure | Bridge Type | Key Applications |
|---|---|---|---|---|
| Dimethylsilylidenezirconium(2+);2-methyl-4-phenyl-1H-inden-1-ide;dichloride | 149342-08-5 | 2-Methyl-4-phenylindenyl | Dimethylsilyl | Olefin polymerization catalysts |
| Bis(indenyl)zirconium dichloride | 12148-49-1 | Unsubstituted indenyl | None (unbridged) | Model catalytic studies |
| Bis(2-methylindenyl)zirconium dichloride | 165688-64-2 | 2-Methylindenyl | None (unbridged) | Syndiotactic polypropylene |
Key Observations:
Bridge Effects :
- The dimethylsilyl bridge in the target compound restricts ligand mobility, enhancing stereoselectivity compared to unbridged analogues like bis(indenyl)zirconium dichloride .
- Bridged systems often exhibit higher thermal stability, reducing ligand dissociation during polymerization .
Substituent Influence: The 2-methyl group in bis(2-methylindenyl)zirconium dichloride increases steric hindrance, slowing chain transfer and favoring higher molecular weight polymers.
Electronic Effects: Electron-withdrawing substituents (e.g., phenyl) can modulate zirconium’s electrophilicity, affecting monomer insertion rates.
Performance in Polymerization
- Target Compound: Produces polymers with controlled tacticity (e.g., isotactic or syndiotactic) due to the rigid ligand framework. The 4-phenyl group may enable copolymerization of bulkier monomers like styrene .
- Bis(indenyl)zirconium dichloride : Less stereoregular polymers due to ligand flexibility; primarily used in academic studies .
- Bis(2-methylindenyl)zirconium dichloride : Intermediate steric effects yield syndiotactic polypropylene with moderate molecular weights .
Research Findings and Data Limitations
- Crystallography : Structures of such complexes are typically resolved using X-ray diffraction with programs like SHELXL and visualized via ORTEP-3 . However, crystallographic data for the target compound remains sparse in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
